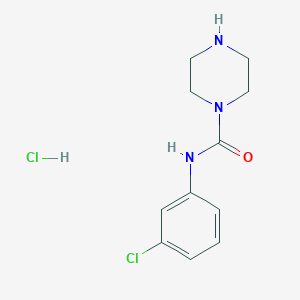
2-phenyl-N-(piperidin-4-yl)acetamide hydrochloride
Descripción general
Descripción
2-phenyl-N-(piperidin-4-yl)acetamide hydrochloride is a chemical compound with the molecular formula C13H19ClN2O. It is a derivative of piperidine and is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is often used in research due to its unique chemical properties and potential therapeutic applications.
Mecanismo De Acción
Target of Action
It is structurally similar to fentanyl analogs , which primarily target the opioid receptors in the central nervous system .
Mode of Action
Based on its structural similarity to fentanyl , it can be hypothesized that it binds to opioid receptors, triggering a series of downstream effects that result in analgesia and potentially other effects associated with opioid receptor activation.
Biochemical Pathways
Fentanyl and its analogs are known to affect pathways involving reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . Phase II metabolic reactions, such as glucuronide or sulfate conjugate formation, can also be expected .
Result of Action
Based on its structural similarity to fentanyl , it can be hypothesized that its activation of opioid receptors could lead to analgesia and potentially other effects associated with opioid receptor activation.
Análisis Bioquímico
Biochemical Properties
2-Phenyl-N-(4-piperidinyl)acetamide hydrochloride plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform and the context of the reaction .
Additionally, 2-Phenyl-N-(4-piperidinyl)acetamide hydrochloride has been found to bind to certain receptor proteins, such as opioid receptors, which are involved in pain modulation and other physiological processes. The binding of this compound to opioid receptors can result in the modulation of receptor activity, influencing downstream signaling pathways and cellular responses .
Cellular Effects
The effects of 2-Phenyl-N-(4-piperidinyl)acetamide hydrochloride on various types of cells and cellular processes are diverse. In neuronal cells, this compound has been observed to influence cell signaling pathways, particularly those involving neurotransmitter release and receptor activation. By modulating the activity of opioid receptors, 2-Phenyl-N-(4-piperidinyl)acetamide hydrochloride can alter neurotransmitter release, affecting synaptic transmission and neuronal communication .
In addition to its effects on neuronal cells, 2-Phenyl-N-(4-piperidinyl)acetamide hydrochloride has been shown to impact gene expression in hepatocytes. This compound can induce the expression of certain genes involved in drug metabolism and detoxification processes, thereby influencing cellular metabolism and the overall metabolic state of the cell .
Molecular Mechanism
The molecular mechanism of action of 2-Phenyl-N-(4-piperidinyl)acetamide hydrochloride involves several key interactions at the molecular level. One of the primary mechanisms is the binding of this compound to cytochrome P450 enzymes, leading to either inhibition or activation of these enzymes. This interaction can result in changes in the metabolism of other compounds, including drugs and endogenous substrates .
Furthermore, 2-Phenyl-N-(4-piperidinyl)acetamide hydrochloride can bind to opioid receptors, modulating their activity and influencing downstream signaling pathways. This binding can lead to changes in receptor conformation, affecting the receptor’s ability to interact with other signaling molecules and ultimately altering cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Phenyl-N-(4-piperidinyl)acetamide hydrochloride can change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its efficacy. Studies have shown that 2-Phenyl-N-(4-piperidinyl)acetamide hydrochloride remains stable under controlled conditions, but prolonged exposure to light and heat can result in degradation .
Long-term effects of 2-Phenyl-N-(4-piperidinyl)acetamide hydrochloride on cellular function have been observed in both in vitro and in vivo studies. In vitro studies have demonstrated that continuous exposure to this compound can lead to changes in gene expression and cellular metabolism, while in vivo studies have shown potential effects on organ function and overall physiological state .
Dosage Effects in Animal Models
The effects of 2-Phenyl-N-(4-piperidinyl)acetamide hydrochloride vary with different dosages in animal models. At low doses, this compound has been shown to modulate receptor activity and influence cellular signaling pathways without causing significant adverse effects. At higher doses, 2-Phenyl-N-(4-piperidinyl)acetamide hydrochloride can exhibit toxic effects, including hepatotoxicity and neurotoxicity .
Threshold effects have also been observed, where a certain dosage level is required to achieve a therapeutic effect. Beyond this threshold, increasing the dosage does not necessarily enhance the therapeutic effect but may increase the risk of adverse effects .
Metabolic Pathways
2-Phenyl-N-(4-piperidinyl)acetamide hydrochloride is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of 2-Phenyl-N-(4-piperidinyl)acetamide hydrochloride, leading to the formation of various metabolites. The primary metabolic pathway involves the hydroxylation of the phenyl ring and the piperidine ring, resulting in the formation of hydroxylated metabolites .
The interaction with cytochrome P450 enzymes also affects the metabolic flux and levels of other metabolites, as the inhibition or activation of these enzymes can alter the metabolism of other substrates .
Transport and Distribution
The transport and distribution of 2-Phenyl-N-(4-piperidinyl)acetamide hydrochloride within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as organic cation transporters, which facilitate its uptake into cells .
Once inside the cell, 2-Phenyl-N-(4-piperidinyl)acetamide hydrochloride can bind to intracellular proteins, influencing its localization and accumulation. The binding to these proteins can affect the compound’s activity and its ability to interact with other biomolecules .
Subcellular Localization
The subcellular localization of 2-Phenyl-N-(4-piperidinyl)acetamide hydrochloride is an important factor in its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm and the endoplasmic reticulum. The localization to the endoplasmic reticulum is particularly significant, as it is the site of many metabolic processes, including the activity of cytochrome P450 enzymes .
Post-translational modifications, such as phosphorylation and acetylation, can also influence the subcellular localization of 2-Phenyl-N-(4-piperidinyl)acetamide hydrochloride, directing it to specific compartments or organelles and affecting its activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(piperidin-4-yl)acetamide hydrochloride typically involves the reaction of 2-phenylacetic acid with piperidine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride to form the corresponding acyl chloride, which then reacts with piperidine to yield the desired product. The hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-phenyl-N-(piperidin-4-yl)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
2-phenyl-N-(piperidin-4-yl)acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in pain management and anesthesia.
Industry: Used in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
2-phenyl-N-(piperidin-4-yl)acetamide hydrochloride can be compared with other similar compounds, such as:
Fentanyl: A potent synthetic opioid with a similar piperidine structure.
Butyrfentanyl: Another fentanyl analog with slight structural modifications.
Acetylfentanyl: A derivative with an acetyl group, known for its high potency.
These compounds share structural similarities but differ in their pharmacological effects and potency
Propiedades
IUPAC Name |
2-phenyl-N-piperidin-4-ylacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c16-13(10-11-4-2-1-3-5-11)15-12-6-8-14-9-7-12;/h1-5,12,14H,6-10H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIOKQWZOIGONQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


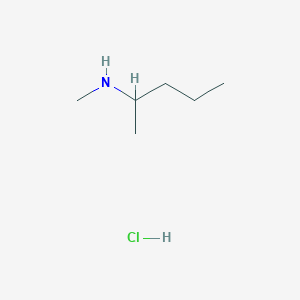
![2-chloro-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide](/img/structure/B1416765.png)

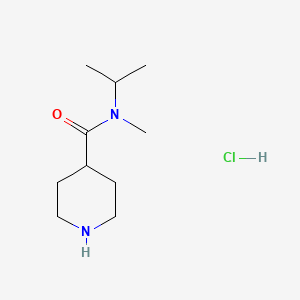
![2-Methyl-5-(4-nitrophenyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1416769.png)
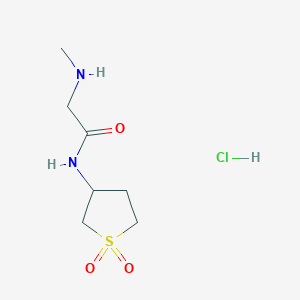
![3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride](/img/structure/B1416772.png)
![2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]acetamide](/img/structure/B1416773.png)
![3-{[(4-Chlorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1416776.png)
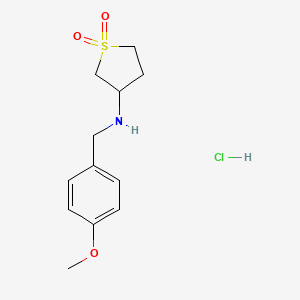
![N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethylidene}hydroxylamine](/img/structure/B1416778.png)
![2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide](/img/structure/B1416779.png)
